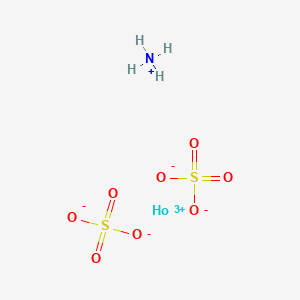

Ammonium holmium(3+) disulphate

Descripción

Propiedades

Número CAS |

97375-23-0 |

|---|---|

Fórmula molecular |

H4HoNO8S2 |

Peso molecular |

375.10 g/mol |

Nombre IUPAC |

azanium;holmium(3+);disulfate |

InChI |

InChI=1S/Ho.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |

Clave InChI |

MGASNGITCBLJDL-UHFFFAOYSA-K |

SMILES canónico |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de holmio(3+) de amonio se puede sintetizar mediante una reacción que involucra óxido de holmio (Ho₂O₃) y sulfato de amonio ((NH₄)₂SO₄) en un medio acuoso. La reacción generalmente ocurre bajo condiciones controladas de temperatura y pH para asegurar la formación del compuesto deseado. La reacción general se puede representar de la siguiente manera:

Ho2O3+2(NH4)2SO4+H2SO4→2(NH4)Ho(SO4)2+3H2O

Métodos de producción industrial: La producción industrial de sulfato de holmio(3+) de amonio involucra rutas sintéticas similares, pero a mayor escala. El proceso requiere un control preciso de los parámetros de reacción, incluida la temperatura, la concentración y el pH, para lograr una alta pureza y rendimiento. El compuesto generalmente se cristaliza a partir de la mezcla de reacción y se purifica mediante técnicas de recristalización.

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de holmio(3+) de amonio se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar compuestos de holmio de mayor estado de oxidación.

Reducción: Se puede reducir a compuestos de menor estado de oxidación.

Sustitución: Los iones sulfato en el compuesto se pueden sustituir por otros aniones en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes fuertes como el permanganato de potasio (KMnO₄) o el peróxido de hidrógeno (H₂O₂).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se emplean comúnmente.

Sustitución: Las reacciones con otras sales o ácidos sulfato pueden conducir a la sustitución de iones sulfato.

Productos principales:

Oxidación: Compuestos de holmio de mayor estado de oxidación.

Reducción: Compuestos de holmio de menor estado de oxidación.

Sustitución: Compuestos con diferentes aniones reemplazando iones sulfato.

Aplicaciones Científicas De Investigación

Química: El sulfato de holmio(3+) de amonio se utiliza en la síntesis de otros compuestos de holmio y como precursor en diversas reacciones químicas. Sus propiedades únicas lo hacen valioso para estudiar el comportamiento de los elementos de tierras raras.

Biología: En la investigación biológica, este compuesto se utiliza para estudiar los efectos de los elementos de tierras raras en los sistemas biológicos. Se puede utilizar en experimentos para comprender la interacción del holmio con las moléculas biológicas.

Medicina: Los compuestos de holmio, incluido el sulfato de holmio(3+) de amonio, se exploran por su posible uso en imágenes médicas y como agentes terapéuticos. Las propiedades magnéticas únicas del holmio lo hacen adecuado para ciertos tipos de técnicas de imagen.

Industria: En el sector industrial, el sulfato de holmio(3+) de amonio se utiliza en la producción de materiales especializados, incluidos catalizadores y fósforos. Sus propiedades únicas se aprovechan para mejorar el rendimiento de estos materiales.

Mecanismo De Acción

El mecanismo de acción del sulfato de holmio(3+) de amonio implica su interacción con varios objetivos moleculares. Los iones de holmio pueden interactuar con moléculas biológicas, incluidas proteínas y ácidos nucleicos, lo que puede afectar su estructura y función. Los efectos del compuesto están mediados por su capacidad de formar complejos con estas moléculas, alterando su actividad y estabilidad.

Comparación Con Compuestos Similares

Rare-Earth Ammonium Disulphates

Ammonium Lanthanum(3+) Disulphate (CAS 2437-23-2)

- Formula : (NH₄)La(SO₄)₂·nH₂O

- Key Differences :

- Ionic Radius : Ho³⁺ (1.015 Å) is smaller than La³⁺ (1.160 Å), leading to differences in crystal lattice stability and coordination chemistry .

- Magnetic Properties : Holmium compounds exhibit stronger paramagnetism due to unpaired 4f electrons, unlike lanthanum, which lacks f-electrons .

- Applications : Lanthanum variants are used in water treatment, while holmium derivatives are tailored for optical devices .

Table 1: Rare-Earth Ammonium Disulphates Comparison

| Property | Ammonium Holmium(3+) Disulphate | Ammonium Lanthanum(3+) Disulphate |

|---|---|---|

| Ionic Radius (Ho³⁺/La³⁺) | 1.015 Å | 1.160 Å |

| Magnetic Susceptibility | High (paramagnetic) | Low (diamagnetic) |

| Primary Applications | Lasers, sensors | Catalysts, ion exchange |

Transition Metal Ammonium Sulphates (Alum-Type Compounds)

Aluminium Ammonium Sulphate (Ammonium Alum, CAS 7784-26-1)

- Formula : NH₄Al(SO₄)₂·12H₂O

- Key Differences: Hydration: Alum typically has 12 water molecules, whereas holmium analogues may exhibit variable hydration states depending on synthesis conditions . Thermal Stability: Holmium disulphates decompose at higher temperatures (~300°C) compared to alums (~200°C) due to stronger Ho–O bonding .

Table 2: Comparison with Alum-Type Sulphates

| Property | This compound | Aluminium Ammonium Sulphate |

|---|---|---|

| Hydration State | Variable (n = 0–6) | Fixed (n = 12) |

| Decomposition Temp. | ~300°C | ~200°C |

| Solubility in Water | Low (0.5 g/100 mL) | High (15 g/100 mL) |

Other Holmium Salts

Holmium(III) Sulphate (CAS 13473-57-9)

- Formula : Ho₂(SO₄)₃·8H₂O

- Key Differences :

Holmium Acetate (CAS MFCD00150648)

- Formula : Ho(O₂C₂H₃)₃

- Key Differences: Anion Effects: Acetate’s organic nature lowers thermal stability (decomposes at ~150°C) compared to sulphate’s inorganic robustness . Solubility: More soluble in organic solvents, unlike sulphates, which favor polar solvents .

Q & A

Q. What are the recommended methods for synthesizing ammonium holmium(3+) disulphate in a laboratory setting?

Synthesis involves reacting holmium oxide (Ho₂O₃) with sulfuric acid under controlled pH (1–3) and temperature (80–100°C), followed by stoichiometric addition of ammonium sulfate. Purification via recrystallization from aqueous solutions ensures high yield. Monitor Ho³⁺:SO₄²⁻ molar ratios (1:3) to prevent hydrolysis or impurity formation .

Q. How can the purity of this compound be verified?

Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis (detection limit: <1 ppb for Ho³⁺) and X-ray diffraction (XRD) to confirm crystallographic structure. UV-Vis spectroscopy identifies Ho³⁺ absorption bands at 450 nm (⁵I₈ → ⁵G₆) and 640 nm (⁵I₈ → ⁵F₅), with deviations indicating impurities .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid aerosol inhalation. Store in airtight, moisture-resistant containers at 15–25°C. For spills, use neutralization with sodium bicarbonate and collect residues via vacuum filtration .

Q. What are the primary applications of this compound in biochemical research?

It acts as a rare-earth ion source in protein crystallography for anomalous X-ray scattering (e.g., single-wavelength anomalous dispersion). Optimize concentrations (0.1–1.0 mM) to minimize interference with protein stability while enabling phase resolution .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for studying the electronic transitions of Ho³⁺ in this compound?

High-resolution photoluminescence spectroscopy at cryogenic temperatures (≤10 K) resolves 4f-4f transitions (e.g., ⁵I₇ → ⁵I₈ at 2.0 µm). Time-resolved measurements quantify radiative lifetimes (τ ≈ 1–5 ms) and non-radiative decay pathways. Judd-Ofelt analysis calculates intensity parameters (Ω₂, Ω₄, Ω₆) to predict transition probabilities .

Q. How does the sulfate matrix influence the luminescence efficiency of Ho³⁺ in this compound?

The sulfate ligand field splits Ho³⁺ energy levels, altering oscillator strengths. Burshstein modeling quantifies energy transfer rates (e.g., Ho³⁺ → Pr³⁺ at 1.5 × 10⁻¹⁶ cm³/s). Codoping with Pr³⁺ reduces ⁵I₇ state populations by 40%, enhancing ground-state recovery for laser gain media .

Q. How can conflicting data on Ho³⁺ coordination geometry in this compound be resolved?

Combine extended X-ray absorption fine structure (EXAFS) spectroscopy (Ho-O bond distances: 2.2–2.4 Å) with density functional theory (DFT) simulations. Validate with Raman spectroscopy, where sulfate symmetric stretching modes (~980 cm⁻¹) confirm ligand symmetry .

Q. What experimental strategies mitigate aggregation issues during protein-Ho³⁺ complexation studies?

Use dynamic light scattering (DLS) to monitor particle size (target: <10 nm). Optimize buffer conditions (e.g., 50 mM ammonium acetate, pH 6.5) and add chelators (e.g., 1 mM EDTA) to stabilize Ho³⁺ without disrupting protein function .

Methodological Notes

- Synthesis Validation : Cross-check stoichiometry via thermogravimetric analysis (TGA) to confirm water of crystallization (expected: 8 H₂O for octahydrate forms) .

- Energy Transfer : For codoping studies, use 0.1–0.3 mol% Pr³⁺ to balance Ho³⁺ deactivation and minimize cross-relaxation losses .

- Crystallography : For Ho³⁺-protein complexes, collect data at λ = 1.542 Å (Cu-Kα) to maximize anomalous signal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.